molecular formula C21H21N5O6 B2980694 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1052610-14-6

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2980694
CAS RN: 1052610-14-6
M. Wt: 439.428
InChI Key: IYJXILDGYGPSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic organic compounds. They have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the 1,2,3-triazole ring or the functional groups attached to it. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .

Scientific Research Applications

Oxidative Radical Cyclization for Synthesis of Erythrinanes

  • A study by Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, demonstrating a method for synthesizing complex molecular structures with potential applications in pharmaceuticals and organic chemistry (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Radiosynthesis for Herbicide and Safener Study

  • The radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener by Latli and Casida (1995) illustrates the utility of synthetic chemistry in studying the metabolism and mode of action of agricultural chemicals (Latli & Casida, 1995).

Enzymatic Modification for Antioxidant Synthesis

  • Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity, highlighting the potential of enzymatic reactions in developing bioactive compounds with improved functional properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Synthesis and Activity of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate Metabolites

  • Baba et al. (1998) conducted a study on the synthesis and activity of metabolites of a compound under clinical evaluation as a disease-modifying antirheumatic drug, providing insights into the pharmacological properties of these metabolites (Baba, Makino, Ohta, & Sohda, 1998).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-30-14-6-4-5-12(9-14)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)13-7-8-15(31-2)16(10-13)32-3/h4-10,18-19H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJXILDGYGPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide

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